molecular formula C12H11BrN2O3 B7934150 3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B7934150
M. Wt: 311.13 g/mol
InChI Key: BBGQOQADVZKJBQ-UHFFFAOYSA-N
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Description

3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromine atom, two methoxy groups, and a pyrazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves multiple steps. One common method starts with the bromination of 4,5-dimethoxybenzaldehyde to obtain 2-bromo-4,5-dimethoxybenzaldehyde. This intermediate is then subjected to a condensation reaction with hydrazine to form the pyrazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of suitable solvents and catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: 3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The presence of the bromine atom and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile
  • 2-bromo-4,5-dimethoxybenzaldehyde
  • 3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole

Uniqueness

3-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the pyrazole ring and the aldehyde functional group

Properties

IUPAC Name

5-(2-bromo-4,5-dimethoxyphenyl)-1H-pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O3/c1-17-10-3-8(9(13)4-11(10)18-2)12-7(6-16)5-14-15-12/h3-6H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGQOQADVZKJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C2=C(C=NN2)C=O)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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